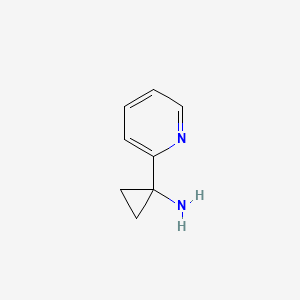

1-(Pyridin-2-yl)cyclopropanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVLXTZHPZXHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455286 | |

| Record name | 1-(pyridin-2-yl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503417-37-6 | |

| Record name | 1-(pyridin-2-yl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)cyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Pyridin-2-yl)cyclopropanamine structure and molecular formula

An In-depth Technical Guide to 1-(Pyridin-2-yl)cyclopropanamine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its molecular structure, physicochemical properties, and key applications. Emphasis is placed on its role as a versatile building block in the synthesis of novel therapeutic agents, particularly for neurological disorders. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering foundational knowledge and insights into the utility of this unique molecular scaffold.

Introduction to this compound

The pyridine ring is the second most abundant nitrogen-containing heterocycle found in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Similarly, the cyclopropane ring is a crucial pharmacophore that imparts conformational rigidity and unique metabolic properties to bioactive molecules.[1] this compound merges these two privileged structural motifs: a pyridine ring attached to a cyclopropylamine moiety.[2] This combination creates a unique three-dimensional structure that is of considerable interest to medicinal chemists.

The compound serves as a valuable intermediate and building block for creating more complex molecules.[2] Its structure is particularly relevant in the development of novel therapeutics targeting the central nervous system, with research suggesting potential applications in modulating neurotransmitter systems for the treatment of conditions like anxiety and depression.[2] This guide will elucidate the fundamental characteristics of this compound, providing a technical foundation for its application in research and development.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a cyclopropane ring where one carbon atom is bonded to both an amine group (-NH₂) and the C2 position of a pyridine ring.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The key identifying and physical properties of this compound and its common hydrochloride salt are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂ | [3][4] |

| Molecular Weight | 134.178 g/mol | [3] |

| CAS Number | 503417-37-6 | [3][5] |

| Monoisotopic Mass | 134.0844 Da | [4] |

| Density | 1.150 g/cm³ | [3] |

| Boiling Point | 239°C | [3] |

| Flash Point | 121°C | [3] |

| Appearance | Off-white to dark brown solid (as HCl salt) | [2] |

| HCl Salt Formula | C₈H₁₀N₂·HCl | [2] |

| HCl Salt Mol. Weight | 170.68 g/mol | [2] |

| HCl Salt CAS Number | 437985-36-9 | [2][6][7] |

Synthesis and Mechanistic Insights

The synthesis of pyridyl cyclopropanes is an area of active research, leveraging modern catalytic methods. While a specific, detailed protocol for this compound is not publicly detailed, its synthesis can be conceptualized through established organometallic and biocatalytic cyclopropanation strategies.

Representative Synthetic Approach

The construction of such molecules often involves the reaction of a carbene precursor with an appropriate olefin. Recent advancements have utilized engineered hemoproteins as biocatalysts for the asymmetric cyclopropanation of olefins using pyridotriazoles as stable carbene sources.[1] This enzymatic approach offers high efficiency and stereoselectivity, providing a powerful method for creating optically active pyridine-containing cyclopropanes.[1]

A generalized workflow for such a synthesis is outlined below.

Caption: Generalized workflow for catalytic synthesis of pyridyl cyclopropanes.

This biocatalytic strategy represents a significant advancement over traditional transition-metal-catalyzed methods, which often rely on less stable diazo compounds as carbene precursors.[1] The use of stable pyridotriazoles enhances the practicality and accessibility of these valuable molecular scaffolds.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex organic molecules for the pharmaceutical and agrochemical industries.[2]

-

Pharmaceutical Development : The compound is a valuable building block for drug candidates, especially those targeting neurological disorders.[2] The rigid cyclopropylamine structure can help lock a molecule into a specific conformation, enhancing its binding affinity to a biological target, while the pyridine ring can participate in crucial interactions with receptors in the brain.[2] Researchers have explored its derivatives for potential efficacy in modulating neurotransmitter systems, which could lead to new treatments for anxiety and depression.[2]

-

Chemical Synthesis : Beyond its direct pharmaceutical applications, it serves as a versatile reagent. Its amine group can be readily functionalized, allowing for its incorporation into a wide array of larger, more complex molecular architectures.[2]

-

Biochemical Research : The compound and its derivatives can be used as probes to study biological pathways and to investigate the mechanisms of action for potential therapeutic agents.[2]

Spectroscopic and Analytical Data

Characterization of this compound is typically achieved through standard analytical techniques. While a publicly available, fully interpreted spectrum is not provided in the search results, the expected methods for structural confirmation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule. The spectra would show characteristic signals for the protons on the pyridine ring and the aliphatic protons of the cyclopropane ring and amine group. Purity is often assessed via NMR (≥ 95%).[2]

-

Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the compound. Predicted collision cross-section values for various adducts, such as [M+H]⁺, have been calculated.[4]

-

Infrared (IR) Spectroscopy : IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the primary amine and the C=N and C=C stretches of the pyridine ring.

Safety and Handling

As with any laboratory chemical, this compound and its salts should be handled with appropriate care.

-

Storage : The hydrochloride salt is typically stored under inert atmosphere at temperatures between 0-8°C to ensure stability.[2][7]

-

Handling : Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically valuable compound that strategically combines the key pharmacophoric elements of a pyridine ring and a cyclopropylamine group. Its utility as a building block in medicinal chemistry, particularly for developing novel agents for neurological disorders, is well-recognized. The ongoing development of advanced synthetic methods, including biocatalysis, promises to make this and related structures more accessible for future drug discovery and development efforts.

References

- Chemical-Suppliers. (n.d.). 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6.

- Synblock. (n.d.). CAS 867008-55-7 | N-[1-(Pyridin-2-yl)ethyl]cyclopropanamine.

- American Elements. (n.d.). 1-(pyridin-2-yl)cyclopropan-1-amine hydrochloride | CAS 437985-36-9.

- Chem-Impex. (n.d.). 1-Pyridin-2-yl-cyclopropylamine hydrochloride.

- PubChemLite. (n.d.). This compound (C8H10N2).

- BLD Pharm. (n.d.). 503417-37-6 | this compound.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- PubChem. (n.d.). N-(1-(pyridin-3-yl)ethyl)cyclopropanamine.

- BLD Pharm. (n.d.). 437985-36-9 | this compound hydrochloride.

- Arnold, F. H., et al. (n.d.). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC - NIH.

Sources

- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]

- 5. 503417-37-6|this compound|BLD Pharm [bldpharm.com]

- 6. americanelements.com [americanelements.com]

- 7. 437985-36-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 1-(Pyridin-2-yl)cyclopropanamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of the Pyridyl-Cyclopropylamine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, the 1-(pyridin-2-yl)cyclopropanamine scaffold has emerged as a privileged motif. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its fundamental identifiers, delve into the mechanistic intricacies of its synthesis, and discuss its burgeoning applications as a key building block in the development of next-generation therapeutics, particularly for central nervous system (CNS) disorders and oncology.

The unique combination of a rigid, three-membered cyclopropane ring and an aromatic, hydrogen-bond-accepting pyridine moiety imparts a distinctive conformational rigidity and metabolic stability.[1] This structure is increasingly recognized for its ability to orient pharmacophoric elements in a precise three-dimensional space, enhancing binding affinity and selectivity for biological targets.[2][3]

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. The core identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 503417-37-6 | |

| Molecular Formula | C₈H₁₀N₂ | [2] |

| IUPAC Name | 1-(pyridin-2-yl)cyclopropan-1-amine | [2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Canonical SMILES | C1CC1(C2=CC=CC=N2)N | [2] |

| InChIKey | HRVLXTZHPZXHTR-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 0.1 | [2] |

| Hydrochloride CAS | 437985-36-9 | [4] |

Synthesis and Mechanistic Rationale: The Kulinkovich-Szymoniak Reaction

The construction of the 1-aminocyclopropyl moiety attached to a pyridine ring is most effectively achieved through a modification of the Kulinkovich reaction, specifically the Kulinkovich-Szymoniak reaction. This powerful transformation allows for the direct synthesis of primary cyclopropylamines from nitriles.[5][6] The starting material for this compound is 2-cyanopyridine.

The causality behind this synthetic choice lies in the reaction's efficiency and convergency. It assembles the key cyclopropylamine feature in a single, titanium-mediated step from a readily available pyridine precursor.

Reaction Mechanism

The reaction proceeds through several key stages, each contributing to the formation of the final product. Understanding this mechanism is crucial for optimization and troubleshooting.

Caption: Mechanistic workflow of the Kulinkovich-Szymoniak reaction.

-

Formation of the Titanacyclopropane Intermediate : Two equivalents of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), react with a titanium(IV) alkoxide, like titanium(IV) isopropoxide (Ti(O-iPr)₄). This forms an unstable dialkyltitanium species that rapidly undergoes β-hydride elimination, releasing ethane and forming a reactive titanacyclopropane intermediate.[7]

-

Reaction with the Nitrile : The titanacyclopropane acts as a 1,2-dicarbanion equivalent and adds to the nitrile group of 2-cyanopyridine. This insertion forms an azatitanacyclopentene intermediate.[5]

-

Lewis Acid-Mediated Ring Contraction : The addition of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is critical. It coordinates to the nitrogen atom of the azatitanacycle, facilitating a ring contraction to form the desired cyclopropylamine. In the absence of a Lewis acid, the reaction tends to yield ketones as byproducts.[6]

Experimental Protocol: A Self-Validating System

Materials:

-

2-Cyanopyridine

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

-

Ethylmagnesium bromide (EtMgBr) solution in THF

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyanopyridine in anhydrous THF in a flame-dried flask.

-

Add titanium(IV) isopropoxide to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the ethylmagnesium bromide solution dropwise, maintaining the temperature at 0°C. The reaction mixture will typically change color.

-

Allow the reaction to stir at room temperature for several hours, monitoring the consumption of the starting material by TLC or GC-MS.

-

Cool the reaction mixture back to 0°C and slowly add boron trifluoride etherate.

-

After stirring for an additional period, quench the reaction by the slow addition of aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for the synthesis of molecules with significant therapeutic potential.[8][9] Its utility stems from the unique properties of the cyclopropylamine moiety, which can act as a bioisostere for other functional groups and as a key pharmacophore in enzyme inhibition.

Inhibition of Epigenetic and Neurological Targets

A primary area of interest for cyclopropylamine derivatives is in the inhibition of flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1]

-

LSD1 Inhibition in Oncology : LSD1 is an epigenetic enzyme that is overexpressed in numerous cancers. It removes methyl groups from histone H3, leading to the silencing of tumor suppressor genes. Inhibitors of LSD1 can reactivate these genes, representing a promising therapeutic strategy. The cyclopropylamine moiety can form a covalent adduct with the FAD cofactor of LSD1, leading to irreversible inhibition.

-

MAO Inhibition in Neurological Disorders : Monoamine oxidases are enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease. The cyclopropylamine structure is a well-established pharmacophore for MAO inhibition.[1]

The pyridine ring in this compound can engage in additional hydrogen bonding or pi-stacking interactions within the active sites of these enzymes, potentially enhancing potency and selectivity.

Caption: Applications of this compound in drug discovery.

Conclusion and Future Outlook

This compound is a compound of significant interest to the scientific and drug development communities. Its robust synthesis via the Kulinkovich-Szymoniak reaction and the valuable pharmacological properties conferred by its unique structure make it a highly attractive building block. Future research will likely focus on the development of derivatives with enhanced selectivity for specific enzyme subtypes and the exploration of this scaffold in other therapeutic areas. As our understanding of the intricate roles of enzymes like LSD1 and MAO in disease pathogenesis continues to grow, the demand for innovative chemical tools and drug candidates based on the this compound core is expected to increase.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H10N2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 6-cyclopropyl-N-[1-(pyridin-2-yl)-1H-pyrazol-5-yl]. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-cyclopropyl-1-(2-pyridyl)ethylamine (C10H14N2). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025, December 19). Kulinkovich Cyclopropanation. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

Googleapis.com. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

-

Semantic Scholar. (2023, June 24). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds. Retrieved from [Link]

Sources

- 1. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. 437985-36-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 7. Kulinkovich Reaction [organic-chemistry.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. news.umich.edu [news.umich.edu]

A Technical Guide to the Medicinal Chemistry Applications of 1-(Pyridin-2-yl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of rigid, strained ring systems with versatile heterocyclic scaffolds represents a powerful strategy in modern medicinal chemistry. This guide explores the untapped potential of 1-(Pyridin-2-yl)cyclopropanamine, a unique building block that combines the favorable attributes of both a cyclopropylamine moiety and a pyridine ring. The cyclopropylamine group offers conformational rigidity, metabolic stability, and the ability to act as a bioisosteric replacement for larger or more flexible groups.[1] Concurrently, the pyridine ring serves as a key pharmacophoric element, capable of engaging in a variety of non-covalent interactions and modulating physicochemical properties.[2]

This document serves as a technical primer for medicinal chemists and drug discovery teams, elucidating the strategic value of this compound. We will dissect its core structural components, propose high-potential therapeutic applications based on established pharmacological principles, and provide detailed, actionable experimental workflows for target validation and lead generation. The insights herein are designed to accelerate the integration of this promising scaffold into drug development pipelines, with a focus on enzyme inhibition and receptor modulation.

Introduction: The Strategic Value of the Pyridyl-Cyclopropanamine Scaffold

The process of drug discovery is an intricate search for molecules that possess a precise balance of potency, selectivity, and favorable pharmacokinetic properties. The structural features of this compound offer compelling solutions to many common challenges in lead optimization.

1.1 The Cyclopropylamine Moiety: A Privileged Motif

The cyclopropylamine scaffold has gained prominence as a "privileged" motif in medicinal chemistry.[1] Its value stems from several key characteristics:

-

Conformational Rigidity: The three-membered ring severely restricts bond rotation, which can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[1]

-

Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation by cytochrome P450 enzymes, which can improve a drug's half-life and overall bioavailability.[1]

-

Bioisosterism: The compact, rigid nature of the cyclopropyl group allows it to serve as a bioisostere for other functional groups, such as amides or larger alkyl groups, enabling chemists to explore chemical space while maintaining key interactions.[3][4][5]

-

Mechanism-Based Inhibition: The strained ring system can participate in unique chemical reactions within an enzyme's active site.[6] This reactivity is famously exploited in irreversible inhibitors of flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), where the cyclopropylamine moiety forms a covalent adduct with the FAD cofactor.[7]

1.2 The 2-Substituted Pyridine Ring: A Versatile Pharmacophore

The pyridine ring is one of the most ubiquitous heterocycles in FDA-approved drugs.[2] Its inclusion in a drug candidate can profoundly influence its properties:

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor, a critical interaction for anchoring a ligand to its protein target.[8]

-

Modulation of Physicochemical Properties: The pyridine motif can enhance drug potency, permeability, and metabolic stability.[2] Its basicity (pKa of pyridine ~5.2) allows for salt formation, which can improve solubility and formulation characteristics.

-

Diverse Biological Activities: Pyridine derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10][11]

By combining these two powerful motifs, this compound emerges as a highly versatile starting point for the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of the core scaffold is presented below. These values are crucial for designing initial synthetic routes and for computational modeling studies.

| Property | Value | Source |

| CAS Number | 503417-37-6 | [12] |

| Molecular Formula | C₈H₁₀N₂ | [12][13] |

| Molecular Weight | 134.18 g/mol | [12] |

| Boiling Point | 239°C | [12] |

| Melting Point | 62°C | [12] |

| Predicted XlogP | 0.1 | [13] |

Potential Therapeutic Applications & Mechanistic Hypotheses

The unique structure of this compound suggests its utility across several therapeutic areas, particularly where its constituent motifs have already proven valuable.

Application I: Epigenetic Modulators - LSD1 Inhibition in Oncology

Mechanistic Rationale: Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent enzyme that is overexpressed in numerous cancers, making it a prime therapeutic target.[7] The cyclopropylamine-containing compound tranylcypromine is a known irreversible inhibitor of LSD1.[7] The mechanism involves the formation of a covalent bond between the cyclopropylamine moiety and the enzyme's FAD cofactor.[7] We hypothesize that by using this compound as a scaffold, novel LSD1 inhibitors can be developed where the pyridine ring provides additional, specific interactions within the LSD1 active site to enhance potency and selectivity.

Proposed Experimental Workflow:

Caption: Workflow for discovery of LSD1 inhibitors.

Detailed Protocol: Primary LSD1 Biochemical Assay

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5). Reconstitute recombinant human LSD1 enzyme and biotinylated histone H3 peptide substrate in assay buffer.

-

Compound Preparation: Serially dilute the synthesized this compound derivatives in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).

-

Assay Plate Setup: Add 2 µL of diluted compound to a 384-well assay plate. Add 10 µL of LSD1 enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the demethylase reaction by adding 10 µL of the H3 peptide substrate.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

Detection: Stop the reaction and detect the product using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaLISA® assay that measures the demethylated histone product.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Application II: Neurological Disorders - Modulators of Neurotransmitter Systems

Mechanistic Rationale: The structural similarity of the cyclopropylamine group to neurotransmitters has led to its successful incorporation into drugs targeting the central nervous system (CNS).[14] Specifically, cyclopropylamines are potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade monoamine neurotransmitters.[7] The hydrochloride salt of this compound has been specifically noted for its potential in developing treatments for neurological disorders like anxiety and depression by modulating neurotransmitter systems.[15] The pyridine ring can be functionalized to fine-tune properties like blood-brain barrier penetration and target selectivity.

Proposed Experimental Workflow:

Caption: CNS drug discovery screening cascade.

Detailed Protocol: Caco-2 Permeability Assay (Blood-Brain Barrier Model)

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer forms, typically for 21 days, to allow for differentiation and tight junction formation.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A high TEER value is indicative of well-formed tight junctions.

-

Compound Application: Add the test compound (e.g., at 10 µM) to the apical (A) side of the Transwell® insert. Include control compounds with known permeability (e.g., propranolol for high permeability, Lucifer yellow for low permeability).

-

Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

-

Quantification: Analyze the concentration of the compound in the apical and basolateral samples using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

Data Interpretation: Classify compounds as having low, medium, or high permeability based on their Papp values, predicting their ability to cross the blood-brain barrier.

Application III: Bioisosteric Replacement in Kinase Inhibition

Mechanistic Rationale: The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.[16][17] However, optimization of properties around this core can be challenging. The this compound scaffold can be viewed as a conformationally restricted bioisostere of a 2-(aminoethyl)pyridine or similar structures. This rigidification can lock the pyridine in an optimal orientation for hinge binding while the cyclopropyl group explores a different vector of chemical space compared to traditional linear linkers. This strategy can lead to improved potency and selectivity.[18]

Proposed Experimental Workflow:

Caption: Bioisosteric replacement strategy for kinase inhibitors.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block poised for significant impact in medicinal chemistry. The fusion of a conformationally rigid, metabolically robust cyclopropylamine with a versatile, pharmacologically active pyridine ring provides a powerful platform for addressing key challenges in drug design. From developing next-generation epigenetic modulators and CNS agents to engineering novel kinase inhibitors through bioisosteric replacement, the potential applications are broad and compelling. This guide has outlined the fundamental rationale and provided concrete, actionable experimental plans to encourage and facilitate the exploration of this promising scaffold. It is our hope that these insights will empower research teams to leverage the unique advantages of this compound in their quest for novel and effective therapeutics.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(15), 6299-6349. [Link]

-

Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., Alhumaydhi, F. A., & Alharthi, S. S. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 567-587. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1151-1195. [Link]

-

Al-Ostoot, F. H., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Bioactive Compounds, 19(9), e130923221010. [Link]

-

Chemical-Suppliers. 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3). [Link]

- Google Patents. (2003).

- Google Patents. (2007). US7208489B2 - 2-(pyridin-2-ylamino)-pyrido [2,3-d]pyrimidin-7-ones.

-

PubChem. This compound. [Link]

-

MacMillan Group, Princeton University. (2019). Bioisosteres of Common Functional Groups. [Link]

- Google Patents. (2015). US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).

-

Goodacre, S. C., et al. (2006). Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry, 49(4), 1231-1234. [Link]

-

ResearchGate. (2021). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drughunter.com [drughunter.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 13. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]

- 14. longdom.org [longdom.org]

- 15. chemimpex.com [chemimpex.com]

- 16. US7208489B2 - 2-(pyridin-2-ylamino)-pyrido [2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]

- 17. US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

The Rise of a Privileged Scaffold: A Technical Guide to 1-(Pyridin-2-yl)cyclopropanamine and Its Analogs in Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Pyridine and Cyclopropane Moieties in Medicinal Chemistry

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its nitrogen atom imparts polarity and the ability to form hydrogen bonds, often enhancing the solubility and bioavailability of drug candidates.[3] The versatility of the pyridine nucleus allows for extensive structural modifications, making it a highly sought-after component in the design of novel therapeutics.[3][4]

Similarly, the cyclopropane ring, once considered a niche structural element, has gained significant traction in modern drug design.[5] Its rigid, three-dimensional structure can enforce specific conformations, leading to enhanced binding affinity and potency.[5] The unique electronic properties of the cyclopropane ring, including its enhanced π-character, also contribute to its utility in modulating the physicochemical properties of drug molecules, such as metabolic stability and brain permeability.[5]

The fusion of these two powerful pharmacophores in 1-(Pyridin-2-yl)cyclopropanamine has created a molecule of significant interest, particularly in the realm of neuroscience and oncology. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of this compound and its analogs, with a focus on their role as inhibitors of Lysine-Specific Demethylase 1 (LSD1).

Synthetic Strategies for this compound and Its Analogs

One plausible synthetic pathway involves the reaction of a 2-substituted pyridine with a suitable cyclopropanating agent. For instance, a multi-step synthesis could be envisioned starting from 2-cyanopyridine. This could involve the generation of a carbanion intermediate that then participates in a cyclization reaction to form the three-membered ring. Subsequent functional group transformations would then be required to introduce the amine functionality.

A chemoenzymatic approach has also been described for the synthesis of related pyridinic amines, highlighting the use of ketoreductases to achieve high enantioselectivity.[6] This method typically involves the enzymatic reduction of a ketone precursor to a chiral alcohol, followed by mesylation, azide substitution, and final reduction to the desired amine.[6] While this specific protocol was demonstrated on 1-(pyridin-2-yl)ethan-1-one derivatives, the principles could be adapted for the synthesis of chiral this compound analogs.

Generalized Synthetic Scheme:

While a specific protocol for the title compound is not detailed, a general approach for synthesizing substituted cyclopropylamines often involves the following key transformations:

-

Cyclopropanation: Introduction of the cyclopropane ring, which can be achieved through various methods such as the Simmons-Smith reaction or the use of diazo compounds with a suitable catalyst.

-

Functional Group Interconversion: Modification of functional groups on the pyridine or cyclopropane ring to introduce the desired substituents and the final amine group.

Mechanism of Action: Covalent Inhibition of Lysine-Specific Demethylase 1 (LSD1)

A significant body of research has identified this compound and its analogs as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[7] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9).[1][7] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[8][9]

The inhibitory mechanism of cyclopropylamine-containing compounds against LSD1 is characterized by a time-dependent, irreversible inactivation of the enzyme.[8][10] This process involves the formation of a covalent adduct between the inhibitor and the FAD cofactor within the enzyme's active site.[1][10]

The proposed mechanism proceeds as follows:

-

Initial Non-covalent Binding: The inhibitor first binds reversibly to the active site of LSD1.

-

Enzyme-Catalyzed Oxidation: The amine of the cyclopropylamine is oxidized by the FAD cofactor, leading to the formation of a reactive intermediate.

-

Covalent Adduct Formation: This intermediate then rapidly reacts with the FAD cofactor to form a stable covalent bond, effectively inactivating the enzyme.[1][10]

This mechanism-based inactivation is highly efficient and contributes to the potent and durable inhibitory effects observed with this class of compounds.[10]

Diagram of the Covalent Inhibition Mechanism:

Caption: Mechanism of irreversible LSD1 inhibition by this compound.

Structure-Activity Relationships (SAR)

The potency and selectivity of this compound analogs as LSD1 inhibitors are highly dependent on their structural features. Structure-activity relationship (SAR) studies have revealed several key insights for optimizing the activity of this scaffold.

| Compound/Analog | Modification | LSD1 IC50 (nM) | Reference |

| Analog 1 | 4-substituted phenyl on cyclopropane | <10 | [10] |

| Analog 2 | N-alkylation of cyclopropylamine | 1.1-6.8 (µM) | [5] |

| Analog 3 | Pyrrolo[2,3-c]pyridine core | 3.1 | [7] |

| Analog 4 | Indolin-5-yl-cyclopropanamine | 24.43 | [11] |

| Analog 5 | Styrenylcyclopropylamine | <4 | [10] |

Key SAR Observations:

-

Substituents on the Aromatic Ring: The nature and position of substituents on the pyridine ring significantly influence inhibitory activity. Electron-withdrawing or -donating groups can modulate the electronic properties of the ring and its interactions with the enzyme's active site.

-

Cyclopropylamine Moiety: The cyclopropylamine is the "warhead" responsible for the covalent modification of FAD and is essential for activity.[10] Stereochemistry of the cyclopropane ring can also play a critical role in the orientation of the molecule within the active site.

-

N-Substitution: Modification of the cyclopropylamine nitrogen can impact potency and selectivity. N-alkylation has been explored to modulate the physicochemical properties of the inhibitors.[5]

-

Bioisosteric Replacements: Replacing the pyridine ring with other heterocyclic systems, such as pyrrolo[2,3-c]pyridines or indoles, has led to the discovery of highly potent and reversible LSD1 inhibitors.[7][11]

Experimental Protocols

Protocol 1: Representative Synthesis of a 1-Aryl-cyclopropanamine Analog

Materials:

-

Substituted styrene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer

-

Diethylether

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Cyclopropanation: To a solution of the substituted styrene in diethyl ether, add a catalytic amount of rhodium(II) acetate dimer. Add ethyl diazoacetate dropwise at room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with water and extract with diethyl ether. Dry the organic layer over sodium sulfate and concentrate in vacuo.

-

Reduction of the Ester: Dissolve the crude ester in dry THF and add it dropwise to a suspension of LAH in THF at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up and Amine Formation: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting precipitate and concentrate the filtrate.

-

Purification: Purify the crude amine by column chromatography on silica gel to yield the desired 1-aryl-cyclopropanamine.

Protocol 2: LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This protocol is a common method for measuring the activity of LSD1 and the potency of its inhibitors.[12]

Materials:

-

Human recombinant LSD1 enzyme

-

Dimethyl H3(1-21)K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Test compounds (e.g., this compound analogs)

-

96-well black plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Enzyme and Compound Pre-incubation: Add the diluted compounds and the LSD1 enzyme to the wells of a 96-well plate. Incubate for a defined period (e.g., 15 minutes) on ice.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate, HRP, and Amplex Red reagent to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specific time (e.g., 60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of the LSD1 Inhibition Assay Workflow:

Caption: Workflow for a typical peroxidase-coupled LSD1 inhibition assay.

The Role of LSD1 in Cellular Signaling Pathways

LSD1 is a key regulator of gene expression and is involved in numerous cellular signaling pathways that are often dysregulated in cancer.[13][14] Its ability to demethylate both repressive (H3K4me1/2) and activating (H3K9me1/2) histone marks allows it to function as both a transcriptional co-repressor and co-activator, depending on the cellular context and its interacting protein partners.[1]

Key Signaling Pathways Modulated by LSD1:

-

Wnt/β-catenin Pathway: LSD1 can activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and stem cell maintenance.[13]

-

p53 Signaling: LSD1 can demethylate and thereby regulate the activity of the tumor suppressor protein p53.[8][14]

-

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: LSD1 can stabilize HIF-1α, a key regulator of cellular response to low oxygen levels, which is often associated with tumor growth and angiogenesis.[8]

-

Epithelial-to-Mesenchymal Transition (EMT): LSD1 is involved in promoting EMT, a process that enables cancer cells to metastasize.[14]

Diagram of LSD1's Role in Cancer-Related Signaling Pathways:

Caption: Simplified overview of LSD1's involvement in key cancer-related signaling pathways.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly as inhibitors of LSD1. The unique combination of the pyridine and cyclopropane moieties provides a robust scaffold for the design of potent and selective therapeutic agents. The irreversible, mechanism-based inhibition of LSD1 offers a compelling strategy for targeting epigenetic dysregulation in cancer and other diseases.

Future research in this area will likely focus on:

-

Improving Selectivity: Designing analogs with enhanced selectivity for LSD1 over other FAD-dependent enzymes, such as monoamine oxidases (MAOs), to minimize off-target effects.

-

Exploring Reversible Inhibition: While the irreversible mechanism is potent, the development of reversible inhibitors based on this scaffold could offer a different therapeutic profile and potentially a better safety margin.

-

Expanding Therapeutic Applications: Investigating the efficacy of these compounds in a broader range of diseases where LSD1 dysregulation is implicated, including neurological disorders and viral infections.

-

Combination Therapies: Evaluating the synergistic effects of LSD1 inhibitors with other anticancer agents to overcome drug resistance and improve treatment outcomes.

The continued exploration of the this compound scaffold holds great promise for the development of novel and effective therapies for a variety of human diseases.

References

-

Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A. (URL: [Link])

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (URL: [Link])

-

Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. (URL: [Link])

-

Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis. (URL: [Link])

-

Pharmacological Inhibition of LSD1 for Cancer Treatment. (URL: [Link])

-

Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (URL: [Link])

-

The Role of LSD1 and LSD2 in Cancers of the Gastrointestinal System: An Update. (URL: [Link])

-

Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (URL: [Link])

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (URL: [Link])

-

The trans-2-phenylcyclopropylamine-FAD adduct and its surrounding... (URL: [Link])

-

trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. (URL: [Link])

-

Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (URL: [Link])

-

An Efficient Chemoenzymatic Route to Biologically Active Pyridinic Amines. (URL: [Link])

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (URL: [Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])

-

Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. (URL: [Link])

-

IC50 values of LSD1 inhibitors. (URL: [Link])

- Synthesis method and intermediates of pyridin-2-yl-methylamine. (URL: )

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (URL: [Link])

-

Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (URL: [Link])

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (URL: [Link])

- SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO)-7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID DIMETHYLAMIDE. (URL: )

-

1-(pyrimidin-2-yl)cyclopropan-1-amine. (URL: [Link])

-

Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. (URL: [Link])

-

The synthetic route for the preparation of the compounds (1, 2, 3a–i,... (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of LSD1 and LSD2 in Cancers of the Gastrointestinal System: An Update [mdpi.com]

- 10. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(Pyridin-2-yl)cyclopropanamine

Introduction

1-(Pyridin-2-yl)cyclopropanamine is a heterocyclic compound featuring a pyridine ring linked to a cyclopropylamine moiety.[1][2][3] With a molecular formula of C₈H₁₀N₂ and a molecular weight of approximately 134.18 g/mol , this molecule has garnered significant interest in medicinal chemistry and drug development.[1][2] Its structural motifs are present in various bioactive molecules, and it serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[4] The hydrochloride salt of this compound is also commonly used in research and development.[4][5]

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in pharmaceutical development. This guide provides a comprehensive overview of its solubility and stability, offering both theoretical insights and practical, field-proven methodologies for their assessment. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 503417-37-6 | [1][2] |

| Molecular Formula | C₈H₁₀N₂ | [1][2][3] |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | Off-white to dark brown solid (for hydrochloride salt) | [4] |

| Melting Point | 62 °C | [1] |

| Boiling Point | 239 °C | [1] |

| Density | 1.150 g/cm³ | [1] |

| Predicted XlogP | 0.1 | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As an amine-containing compound, the solubility of this compound is expected to be pH-dependent.[6][7] The presence of the basic nitrogen atoms in the pyridine ring and the primary amine allows for protonation in acidic media, leading to the formation of more soluble salts.

Qualitative Solubility Assessment

A preliminary understanding of the compound's solubility can be gained through qualitative assessments in a range of common solvents. This approach helps in classifying the compound and selecting appropriate solvent systems for further quantitative analysis and formulation development.

Experimental Protocol: Qualitative Solubility Determination

-

Preparation: Dispense approximately 1-2 mg of this compound into separate small, clear glass vials.

-

Solvent Addition: To each vial, add 1 mL of the test solvent. A recommended set of solvents includes:

-

Water (deionized)

-

0.1 N Hydrochloric Acid

-

0.1 N Sodium Hydroxide

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Observation: Vortex each vial for 30 seconds at room temperature. Visually inspect for complete dissolution.

-

Heating (if necessary): If the compound is not soluble at room temperature, gently warm the vial to approximately 50 °C and observe any changes in solubility.

-

Classification: Classify the solubility based on visual observation (e.g., freely soluble, soluble, sparingly soluble, insoluble).

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Experimental Protocol: Quantitative Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, buffers of varying pH). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][8][9][10]

-

Calculation: Calculate the solubility from the concentration of the diluted sample and the dilution factor.

Expected Solubility Profile

Based on the chemical structure, a hypothetical solubility profile for this compound is presented below.

| Solvent System | Predicted Solubility (mg/mL) at 25°C | Rationale |

| 0.1 N HCl | > 100 | Formation of the highly soluble hydrochloride salt. |

| Water | 10 - 30 | The amine and pyridine moieties can form hydrogen bonds with water.[6][7] |

| pH 7.4 Buffer | 5 - 15 | Partial protonation contributes to solubility. |

| 0.1 N NaOH | < 1 | The free base form is expected to be less soluble in aqueous media. |

| Methanol | > 50 | Polar protic solvent capable of hydrogen bonding. |

| DMSO | > 100 | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |

Diagram: Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and establishing appropriate storage conditions. Stability studies are typically conducted under forced degradation (stress) conditions to accelerate the degradation process and elucidate potential degradation pathways.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to a variety of stress conditions, including acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[11][12]

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light (as per ICH Q1B guidelines).

-

-

Sample Quenching: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample with an equivalent amount of base or acid, respectively.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, typically a reverse-phase HPLC method.[1][10][13][14]

-

Data Evaluation:

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient in the presence of its degradation products, excipients, and impurities.

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 260 nm).

-

Column Temperature: 30 °C.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively reported, potential routes of degradation can be inferred based on its chemical structure.

-

Oxidation: The primary amine and the pyridine ring are susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening of the cyclopropane moiety, although this is less likely under typical pharmaceutical stress conditions.

-

Photodegradation: Aromatic and heterocyclic systems can be susceptible to photodegradation.

Diagram: Hypothetical Degradation Pathway

Caption: A hypothetical degradation pathway for this compound.

Storage and Handling Recommendations

Based on the general properties of amines and pyridine derivatives, the following storage and handling recommendations are advised to ensure the long-term stability of this compound:

-

Storage Temperature: For long-term storage, refrigeration (2-8 °C) is recommended, particularly for the hydrochloride salt.[4] For routine laboratory use, storage at room temperature in a desiccator may be sufficient for the free base.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Light Protection: Store in amber vials or protect from light to prevent photolytic degradation.

-

Hygroscopicity: Amine salts can be hygroscopic. Store in a dry environment to prevent moisture absorption.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. The detailed protocols and theoretical considerations presented herein are intended to equip researchers and drug development professionals with the necessary tools to generate robust and reliable data. A thorough characterization of these fundamental physicochemical properties is an indispensable step in the successful development of new chemical entities into safe and effective medicines. By applying the principles and methodologies outlined in this guide, scientists can confidently advance their research and development programs involving this promising molecule.

References

-

Chemical-Suppliers. (n.d.). 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6. Retrieved from [Link]

-

DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved from [Link]

-

Unknown. (n.d.). Amine compounds. Retrieved from [Link]

-

Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

-

AIP Publishing. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H10N2). Retrieved from [Link]

-

ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

Unknown. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H10N2). Retrieved from [Link]

-

LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

NIH. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies. Retrieved from [Link]

-

PubMed. (2015). Identification of the major degradation pathways of ticagrelor. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. Retrieved from [Link]

-

Bertin Pharma. (n.d.). Analytical Development & Stability Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

PubChem. (n.d.). N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. Retrieved from [Link]

-

MDPI. (n.d.). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Retrieved from [Link]

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. 437985-36-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. kmchemistry.com [kmchemistry.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. ptfarm.pl [ptfarm.pl]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Modular Approach to the Synthesis of 1-(Pyridin-2-yl)cyclopropanamine Derivatives

Introduction: The Strategic Value of the Pyridyl-Cyclopropanamine Scaffold

The fusion of a pyridine ring with a cyclopropylamine moiety creates a privileged structural motif of significant interest to researchers in medicinal chemistry and drug development.[1][2] The cyclopropylamine unit, a three-membered carbocycle bearing a primary amine, imparts a unique combination of conformational rigidity and metabolic stability to a molecule.[3][4] This rigidity can lock a compound into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3][5] Concurrently, the pyridine ring serves as a versatile hydrogen bond acceptor and can engage in crucial π-stacking interactions within protein binding pockets, making it one of the most prevalent N-heterocycles in FDA-approved drugs.[2]

The combination of these two pharmacophoric elements in 1-(pyridin-2-yl)cyclopropanamine derivatives has made them valuable building blocks for a range of therapeutic agents, including enzyme inhibitors and modulators of central nervous system receptors.[1][4] However, the synthesis of these structures is not trivial due to the inherent ring strain of the cyclopropane ring, which necessitates specialized synthetic strategies.[6][7] This document provides a detailed, modular protocol for the synthesis of this compound, emphasizing the chemical principles behind the chosen methodology and offering a robust, reproducible workflow for laboratory application.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a pathway proceeding through a key 1-(pyridin-2-yl)cyclopropanol intermediate. This intermediate can be accessed via the powerful Kulinkovich hydroxycyclopropanation reaction, which constructs the cyclopropanol ring from a readily available pyridine-2-carboxylic acid ester.[8][9][10] This strategy is advantageous as it utilizes commercially available starting materials and employs a reliable and well-documented organometallic transformation.

The overall synthetic workflow can be visualized as a three-stage process:

-

Cyclopropanol Formation: Construction of the core cyclopropane ring using the Kulinkovich reaction.

-

Functional Group Interconversion: Conversion of the hydroxyl group to an amine. This is typically achieved via a two-step sequence involving oxidation to a ketone followed by reductive amination.

-

Purification and Characterization: Isolation and verification of the final product.

Caption: General synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol details a reliable method for the gram-scale synthesis of this compound hydrochloride.

Stage 1: Synthesis of 1-(Pyridin-2-yl)cyclopropanol via Kulinkovich Reaction

The Kulinkovich reaction enables the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[9][11] The reaction proceeds through a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after hydrolysis.[8][12]

Table 1: Reagents and Materials for Stage 1

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Methyl Pyridine-2-carboxylate | C₇H₇NO₂ | 137.14 | 5.00 g | 36.46 | Starting ester |

| Titanium(IV) isopropoxide (Ti(O-iPr)₄) | C₁₂H₂₈O₄Ti | 284.22 | 1.24 mL | 4.16 | Catalyst |

| Ethylmagnesium bromide (EtMgBr) | C₂H₅BrMg | 133.27 | 26.7 mL (3.0 M in Et₂O) | 80.21 | Grignard reagent, ~2.2 equivalents |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Anhydrous solvent, freshly distilled or from solvent system |

| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | ~50 mL | - | For quenching |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | For drying |

Step-by-Step Protocol:

-

Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl pyridine-2-carboxylate (5.00 g, 36.46 mmol) and anhydrous THF (100 mL).

-

Catalyst Addition: Stir the solution under a nitrogen atmosphere and add titanium(IV) isopropoxide (1.24 mL, 4.16 mmol) via syringe.

-

Grignard Addition: Cool the mixture to 0 °C using an ice bath. Add the ethylmagnesium bromide solution (26.7 mL of 3.0 M solution in diethyl ether, 80.21 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Expert Insight: The slow, controlled addition of the Grignard reagent is critical to manage the exothermic reaction and prevent the formation of side products. Using ~2.2 equivalents of EtMgBr ensures the efficient formation of the key titanacyclopropane intermediate.[9]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc, visualizing with UV and/or potassium permanganate stain).

-

Workup: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~50 mL).

-

Extraction: Dilute the mixture with ethyl acetate (100 mL) and stir vigorously for 15 minutes. Filter the resulting suspension through a pad of Celite® to remove titanium salts. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(pyridin-2-yl)cyclopropanol, which can be used in the next step without further purification or purified by flash column chromatography if necessary.

Stage 2 & 3: Oxidation and Reductive Amination

This two-step sequence first converts the secondary alcohol to a ketone, which is then transformed into the target primary amine. Dess-Martin periodinane is a mild and efficient oxidizing agent for this transformation. The subsequent reductive amination uses an ammonia source (ammonium acetate) and a mild reducing agent (sodium cyanoborohydride) to form the amine.

Caption: Key steps in the conversion of cyclopropanol to cyclopropanamine.

Table 2: Reagents and Materials for Stages 2 & 3

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (per 36.46 mmol of alcohol) | Moles (mmol) | Notes |

| 1-(Pyridin-2-yl)cyclopropanol | C₈H₉NO | 135.17 | ~4.93 g (crude from Stage 1) | 36.46 | Starting alcohol |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 18.5 g | 43.75 | Oxidizing agent, ~1.2 equivalents |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Anhydrous solvent |

| Ammonium Acetate (NH₄OAc) | C₂H₇NO₂ | 77.08 | 28.1 g | 364.6 | Ammonia source, 10 equivalents |

| Sodium Cyanoborohydride (NaBH₃CN) | NaBH₃CN | 62.84 | 3.44 g | 54.7 | Reducing agent, ~1.5 equivalents |

| Methanol (MeOH) | CH₃OH | 32.04 | 150 mL | - | Solvent for amination |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | As needed | - | For salt formation |

| HCl in Et₂O (2.0 M) | HCl | 36.46 | As needed | - | For hydrochloride salt formation |

Step-by-Step Protocol:

-

Oxidation: Dissolve the crude 1-(pyridin-2-yl)cyclopropanol (~4.93 g, 36.46 mmol) in anhydrous DCM (150 mL) in a 500 mL flask. Add Dess-Martin periodinane (18.5 g, 43.75 mmol) portion-wise at room temperature. Stir the resulting suspension for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Oxidation Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (100 mL). Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(pyridin-2-yl)cyclopropanone.

-

Expert Insight: The crude ketone is often sufficiently pure for the next step. Over-purification can lead to yield loss.

-

-